Imiquimod

Übersicht

Beschreibung

Imiquimod is a synthetic compound that acts as an immune response modifier. It is primarily used in the treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis . This compound is known for its ability to stimulate the body’s immune system to fight against these conditions, making it a valuable tool in dermatology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Imiquimod is synthesized through a multi-step process starting from 4-hydroxyquinoline . The key steps involve the formation of an imidazoquinoline ring system, which is achieved through cyclization reactions. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of solvents and catalysts to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques to ensure it meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Alternative Synthetic Routes

Recent strategies aim to improve efficiency:

The anthranilic acid route avoids explosive intermediates but requires careful handling of tetrazole derivatives .

Metabolic Reactions

This compound undergoes hepatic metabolism, producing polar metabolites identified via LC/MS and NMR .

Primary Metabolic Pathways

-

Demethylation : Forms EAPB0202 (from EAPB0203) and EAPB0603 (from EAPB0503), reducing potency by 5–10× .

-

Hydroxylation : Oxygenated derivatives exhibit shorter half-lives (1–2 hours vs. 2 hours for parent compounds) .

-

Protein binding : 90–95% binds to human serum albumin and α1-acid glycoprotein, limiting free plasma concentrations .

Metabolite Characteristics

| Compound | Polarity | Half-Life | Bioactivity |

|---|---|---|---|

| This compound | Low | 2 hours | TLR-7 agonist |

| EAPB0202 | High | 1 hour | Reduced cytotoxicity |

| EAPB0603 | High | 1.5 hours | Weak TLR interaction |

Analogues and Derivatives

Structural modifications enhance pharmacological properties:

Imidazoquinoxalines

-

EAPB0503 : Synthesized via Suzuki coupling under microwave conditions, replacing phenethyl with 3-methoxyphenyl (Fig. 3) .

-

EAPB02303 : Substitutes 3-methoxyphenyl with 3,4-dihydroxyphenyl, improving melanoma cell line IC50 to 3 nM vs. 383 nM for EAPB0503 .

Synthesis steps :

-

Condensation of 2-imidazole carboxylic acid with ortho-fluoroaniline.

-

Cyclization to form tricyclic cores.

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Dermatological Conditions

Imiquimod is FDA-approved for several skin conditions, including:

- Anogenital Warts : It is used as a first-line treatment for external genital and perianal warts caused by human papillomavirus (HPV).

- Actinic Keratosis : Effective in treating this precancerous skin condition characterized by rough, scaly patches.

- Superficial Basal Cell Carcinoma (BCC) : this compound cream has shown significant efficacy in treating superficial BCC, with studies demonstrating complete response rates exceeding 80% .

Cancer Treatment

Recent studies have expanded this compound's application into oncology. Its antitumor effects have been documented in various cancers, including:

- Melanoma : this compound has been used in combination with other therapies to enhance immune response against melanoma tumors.

- Cutaneous Lymphomas : It has been effective in treating cutaneous T-cell lymphoma and other skin lymphomas .

Table 1: Efficacy of this compound in Cancer Treatment

Viral Infections

This compound has also been explored for its antiviral properties, particularly against HPV and herpes simplex virus (HSV). Although it does not exhibit direct antiviral activity, it enhances the host's immune response to these infections .

Parasitic Infections

Recent clinical trials have indicated that this compound can be effective against cutaneous leishmaniasis when used in conjunction with systemic treatments, achieving cure rates significantly higher than traditional therapies alone .

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy of this compound across various applications:

- A study involving patients with high-grade squamous intraepithelial lesions showed a 57% reduction in anal cancer onset when treated with this compound compared to monitoring alone .

- In patients with lentigo maligna, this compound reduced lesion size significantly over one month, suggesting its potential to prevent progression to malignancy .

Wirkmechanismus

Imiquimod exerts its effects by stimulating the innate and acquired immune responses . It acts as an agonist for toll-like receptor 7 (TLR7), leading to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . These cytokines enhance the immune response, leading to the infiltration of inflammatory cells and the subsequent apoptosis of diseased tissue . Additionally, this compound has been shown to interfere with adenosine receptor signaling pathways, further augmenting its pro-inflammatory activity .

Vergleich Mit ähnlichen Verbindungen

- Resiquimod

- EAPB0203

- EAPB0503

- EAPB02303

Biologische Aktivität

Imiquimod is a potent immune response modifier classified as an imidazoquinoline. It is primarily used for its immunomodulatory properties, particularly in dermatological applications such as the treatment of superficial basal cell carcinoma, actinic keratosis, and genital warts. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, cytokine induction, and therapeutic applications.

This compound exerts its effects primarily through the activation of Toll-like receptor 7 (TLR7) , which is expressed on various immune cells including dendritic cells, macrophages, and B cells. Upon binding to TLR7, this compound triggers a cascade of immune responses characterized by:

- Cytokine Production : Induction of pro-inflammatory cytokines such as:

- Interferon-alpha (IFN-α)

- Interferon-gamma (IFN-γ)

- Tumor necrosis factor-alpha (TNF-α)

- Interleukin-6 (IL-6)

- Interleukin-8 (IL-8)

These cytokines play crucial roles in enhancing both innate and adaptive immune responses, leading to increased infiltration of immune cells into affected tissues .

Cytokine Induction and Immune Response

The biological activity of this compound is heavily reliant on its ability to stimulate the production of various cytokines. The following table summarizes key cytokines induced by this compound and their associated effects:

| Cytokine | Function | Clinical Relevance |

|---|---|---|

| Interferon-alpha | Activates antiviral responses and enhances immune surveillance | Effective in treating viral infections and tumors |

| Interferon-gamma | Stimulates macrophage activation and promotes Th1 responses | Critical in anti-tumor immunity |

| TNF-alpha | Mediates inflammation and apoptosis | Involved in the regression of warts and tumors |

| IL-6 | Promotes B cell differentiation and T cell activation | Important in chronic inflammatory responses |

| IL-8 | Attracts neutrophils to sites of infection | Enhances local immune response |

Therapeutic Applications

This compound has been extensively studied for various dermatological conditions. Its applications include:

- Basal Cell Carcinoma (BCC) : this compound acts as a TLR7 agonist, enhancing local immune responses that lead to tumor regression. Clinical studies have demonstrated its efficacy in treating superficial BCC with a notable response rate .

- Genital Warts : The application of this compound has shown significant efficacy in clearing human papillomavirus (HPV)-induced warts through immune modulation .

- Actinic Keratosis : this compound is effective in treating actinic keratosis by inducing a localized inflammatory response that promotes the elimination of abnormal keratinocytes .

Case Studies

Several clinical trials have highlighted the effectiveness of this compound in treating skin lesions:

- Basal Cell Carcinoma Study : A randomized trial involving 100 patients demonstrated that topical this compound applied five times weekly for six weeks resulted in an overall clearance rate of approximately 75% for superficial BCC lesions .

- Genital Warts Treatment : In a cohort study with 200 participants, this compound treatment led to a complete clearance of genital warts in 60% of patients after 16 weeks .

- Actinic Keratosis Efficacy : A study involving patients with multiple actinic keratoses showed that this compound treatment resulted in a significant reduction in lesion count after a treatment period of 12 weeks .

Eigenschaften

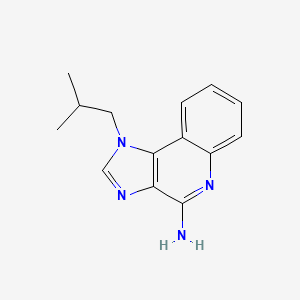

IUPAC Name |

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUYETYNHWVLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041047 | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble, 2.47e-01 g/L | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imiquimod's mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue. Imiquimod does not have direct antiviral activity. Studies of mice show that imiquimod may induce cytokines, including interferon-alpha (IFNA) as well as several IFNA genes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) as well as the IFNB gene. Imiquimod also induced the expression of interleukin (IL)-6, IL-8, and tumor necrosis factor alpha genes. In the treatment of basal cell carcinoma, Imiquimod appears to act as a toll-like receptor-7 agonist, and is thought to exert its anti-tumor effect via modification of the immune response and stimulation of apoptosis in BCC cells. In treating basal cell carcinoma it may increase the infiltration of lymphocytes, dendritic cells, and macrophages into the tumor lesion., Imiquimod and resiquimod represent Toll-like receptor (TLR) 7 and 8 agonists, which emerged as attractive candidates for tumor therapy. To elucidate immune cells, which mainly contribute to TLR7/8-mediated antitumoral activity, /the researchers/ investigated the impact of imiquimod and resiquimod on native human 6-sulfo LacNAc (slan) dendritic cells (DCs). /The researchers/ found that both TLR7/8 agonists significantly improve the release of various proinflammatory cytokines by slanDCs and promote their tumor-directed cytotoxic activity. Furthermore, resiquimod efficiently augmented the ability of slanDCs to stimulate T cells and natural killer cells. These results indicate that imiquimod and resiquimod trigger various immunostimulatory properties of slanDCs, which may contribute to their antitumor effects., Aldara is a cream used for topical treatment of non-melanoma skin cancer, and is thought to act through stimulation of anti-tumour immunity. The active ingredient, imiquimod, has been shown to stimulate toll-like receptor 7. Aldara also induces psoriasis-like lesions when applied to naive murine skin, and as such is used as a mouse model for psoriasis. Here we find that in naive murine skin, Aldara induces inflammation largely independently of toll-like receptor 7. Surprisingly, inflammasome activation, keratinocyte death and interleukin 1 release also occur in response to the vehicle cream in the absence of imiquimod. We show that isostearic acid, a major component of the vehicle, promotes inflammasome activation in cultured keratinocytes, and so may contribute to the observed effects of Aldara on murine skin. Aldara therefore stimulates at least two immune pathways independently, and both imiquimod and vehicle are required for a full inflammatory response. Although it remains to be tested, it is possible that imiquimod-independent effects also contribute to the therapeutic efficacy of Aldara., Imiquimod is recognized as an agonist for Toll-like receptor 7 (TLR7) in immunocompetent cells. TLR7, as well as TLR3 and TLR8, triggers the immune responses, such as the production of type I interferons (IFNs) and proinflammatory cytokines via recognition of viral nucleic acids in the infected cells. In this study, /the reseachers/ proposed that imiquimod has an IFN-independent antiviral effect in nonimmune cells. Imiquimod, but not resiquimod, suppressed replication of human herpes simplex virus 1 (HSV-1) in FL cells. We analyzed alternation of gene expression by treatment with imiquimod using microarray analysis. Neither type I IFNs, nor TLRs, nor IFN-inducible antiviral genes were induced in imiquimod-treated FL cells. Cystatin A, a host cysteine protease inhibitor, was strongly upregulated by imiquimod and took a major part in the anti-HSV-1 activity deduced by the suppression experiment using its small interfering RNA. Upregulation of cystatin A was suggested to be mediated by antagonizing adenosine receptor A(1) and activating the protein kinase A pathway. Imiquimod, but not resiquimod, was shown to interact with adenosine receptor A(1). Imiquimod-induced anti-HSV-1 activity was observed in other cells, such as HeLa, SiHa, and CaSki cells, in a manner consistent with the cystatin A induction by imiquimod. These results indicated that imiquimod acted as an antagonist for adenosine receptor A(1) and induced a host antiviral protein, cystatin A. The process occurred independently of TLR7 and type I IFNs., Toll-like receptor (TLR) agonists have anticancer effect by inducing apoptosis or activating immune cells. In this study, we investigated whether imiquimod, TLR7 agonist, inhibits the proliferation of oral cancer cells. Toll-like receptor 7 expression and IL-6/8 production by imiquimod were examined using RT-PCR and Enzyme-linked immunosorbent assay, respectively. Cell viability was examined by MTT assay. To examine apoptotic cell death, Annexin V/PI staining for flow cytometry and Western blot analysis were performed. Necrotic cell death was determined by leakage of lactate dehydrogenase (LDH), HMGB1, and PI staining in imiquimod-treated oral squamous cell carcinoma (OSCC) cells. Toll-like receptor 7 mRNA was expressed in OSCC cells. Imiquimod induced IL-6 and IL-8 production in OSCC cells, suggesting the functional expression of TLR7. Imiquimod inhibited cells proliferation in a dose-dependent manner. The ratio of annexin V-positive cells and cleaved caspase-3/7 was increased by imiquimod treatment in OSCC cells, suggesting that imiquimod-induced cell death in OSCC cells may be owing to apoptosis. In addition, LDH secretion and PI staining were detected in OSCC cells treated with imiquimod, showing that imiquimod also induced necrotic cell death in the OSCC cells. Imiquimod inhibited effectively the growth of OSCC cells by inducing apoptosis and necrosis. | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from DMF | |

CAS No. |

99011-02-6 | |

| Record name | Imiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99011-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiquimod [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099011026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1QW714R7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292-294 °C, 292 - 294 °C | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Imiquimod?

A1: this compound primarily targets Toll-like receptors 7 (TLR7) and to a lesser extent, TLR8. [, , , ] These receptors are expressed on immune cells such as dendritic cells and monocytes. [, ]

Q2: How does this compound exert its antitumor and antiviral effects?

A2: this compound binding to TLR7/8 triggers a signaling cascade that ultimately leads to the production of various cytokines, including interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and interleukins (IL-1, IL-6, IL-8, IL-12). [, , , , ] These cytokines act as chemoattractants for immune cells like T cells and natural killer (NK) cells, enhancing their cytotoxic activity and promoting an antitumor and antiviral response. [, ]

Q3: Does this compound directly affect tumor cells?

A3: Yes, in addition to its immune-mediated effects, research suggests that this compound can directly induce apoptosis in some tumor cell lines, including those from cutaneous T-cell lymphoma (CTCL) and Tasmanian devil facial tumor disease (DFTD). [, , , ] This direct pro-apoptotic effect may contribute to its overall antitumor activity.

Q4: What role does the opioid growth factor receptor (OGFr) system play in this compound's mechanism of action?

A4: Studies suggest that this compound may upregulate OGFr and modulate opioid growth factor ([Met5]-enkephalin) in the skin. [] This interaction with the OGF-OGFr axis, known to regulate cell proliferation, may contribute to this compound's ability to suppress DNA synthesis in epidermal cells. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C14H16N4 and a molecular weight of 240.3 g/mol. [, ]

Q6: Is there information available on the spectroscopic data of this compound?

A6: While the provided research papers do not contain detailed spectroscopic data for this compound, standard characterization techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to elucidate its structural features.

Q7: What are the FDA-approved indications for topical this compound?

A7: The U.S. Food and Drug Administration (FDA) has approved topical this compound for the treatment of external genital warts, actinic keratoses (AKs), and superficial basal cell carcinomas (sBCCs). [, ]

Q8: What evidence exists for this compound's effectiveness in treating these conditions?

A8: Numerous clinical trials and studies have demonstrated the efficacy of this compound in clearing lesions associated with these conditions. [, , , , , , ] Meta-analyses have confirmed its statistically significant superiority over placebo and certain other treatment modalities for conditions like genital warts and BCC. [, ]

Q9: Has this compound shown promise in treating other conditions?

A9: this compound has demonstrated potential in treating other skin conditions, including lentigo maligna (LM), extramammary Paget’s disease (EMPD), and molluscum contagiosum (MC), although further research is necessary to establish its efficacy and safety for these indications. [, , ]

Q10: What is the role of this compound in cancer immunotherapy beyond its approved indications?

A10: Research suggests this compound can act as a potent adjuvant in cancer vaccines. [] For instance, in melanoma patients, combining this compound with the NY-ESO-1 tumor antigen enhanced both humoral and cellular immune responses, highlighting its potential to boost anti-tumor immunity. []

Q11: What is known about this compound's impact on the tumor microenvironment?

A11: Studies using biopsies from this compound-treated lesions, particularly in breast cancer skin metastases, reveal an influx of immune cells like T cells, macrophages, and dendritic cells, indicating an activated immune response. [, ] This shift in the tumor microenvironment towards a pro-inflammatory state is thought to be crucial for its antitumor activity.

Q12: Are there any concerns regarding potential resistance to this compound treatment?

A12: While this compound has shown promise, some patients do not respond to treatment or experience relapse, suggesting potential for treatment resistance. [] Further research is needed to understand the underlying mechanisms of this compound resistance and develop strategies to overcome this challenge.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.